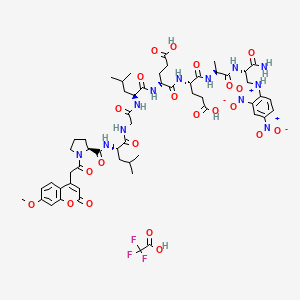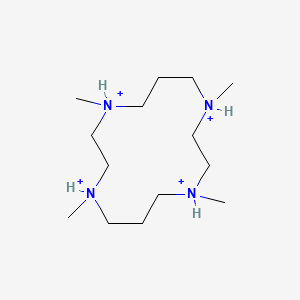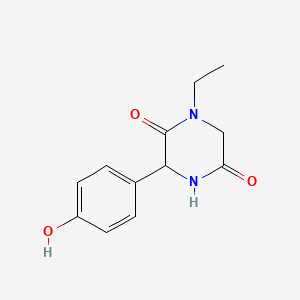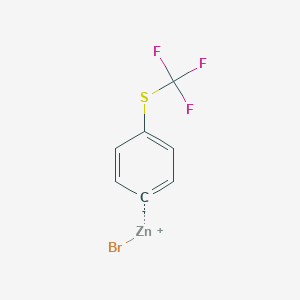
(4-(Trifluoromethylthio)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(trifluoromethylthio)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to introduce the trifluoromethylthio group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethylthio group is known for its electron-withdrawing nature and its ability to enhance the lipophilicity and metabolic stability of compounds, making it a useful moiety in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethylthio)phenyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(trifluoromethylthio)phenyl bromide+Zn→(4-(trifluoromethylthio)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product. Additionally, the handling of organozinc compounds requires specialized equipment to maintain an inert atmosphere and prevent contamination.
化学反应分析
Types of Reactions
(4-(trifluoromethylthio)phenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. The compound can also undergo substitution reactions, where the trifluoromethylthio group is introduced into different substrates.
Common Reagents and Conditions
-
Negishi Coupling: : This reaction typically involves the use of palladium or nickel catalysts and proceeds under mild conditions. The general reaction scheme is:
(4-(trifluoromethylthio)phenyl)zinc bromide+R-X→R-(4-(trifluoromethylthio)phenyl)+ZnBrX
where R-X is an organic halide or pseudohalide.
-
Substitution Reactions: : These reactions often require the presence of a base to facilitate the substitution of the trifluoromethylthio group onto the substrate.
Major Products
The major products formed from these reactions are typically aryl or alkyl derivatives containing the trifluoromethylthio group. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (4-(trifluoromethylthio)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethylthio group into various organic molecules. This modification can enhance the chemical properties of the target molecules, such as increasing their stability and altering their reactivity.
Biology and Medicine
The trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates, including their metabolic stability and bioavailability. As a result, this compound is used in the synthesis of potential pharmaceuticals, particularly those targeting diseases where enhanced lipophilicity and stability are beneficial.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with improved properties
作用机制
The mechanism by which (4-(trifluoromethylthio)phenyl)zinc bromide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling and substitution reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The trifluoromethylthio group, being electron-withdrawing, further stabilizes the intermediate species formed during the reaction, leading to high yields and selectivity.
相似化合物的比较
Similar Compounds
(4-(trifluoromethyl)phenyl)zinc bromide: Similar to (4-(trifluoromethylthio)phenyl)zinc bromide, but with a trifluoromethyl group instead of a trifluoromethylthio group.
(4-(trifluoromethoxy)phenyl)zinc bromide: Contains a trifluoromethoxy group, which is also electron-withdrawing but has different steric and electronic properties compared to the trifluoromethylthio group.
Uniqueness
The uniqueness of this compound lies in the specific properties imparted by the trifluoromethylthio group. This group not only enhances the lipophilicity and metabolic stability of the compounds but also provides unique electronic effects that can influence the reactivity and selectivity of the reactions it undergoes. This makes this compound a valuable reagent in both academic research and industrial applications.
属性
分子式 |
C7H4BrF3SZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);trifluoromethylsulfanylbenzene |
InChI |
InChI=1S/C7H4F3S.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI 键 |
YJNVWTDGFDURHR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=[C-]1)SC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



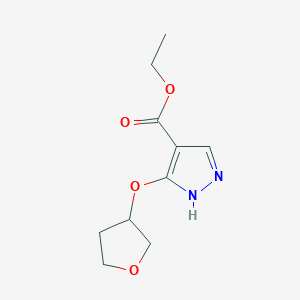

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
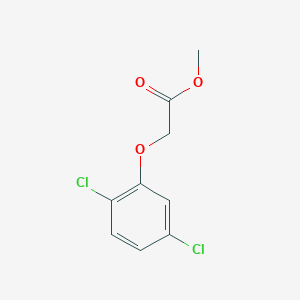

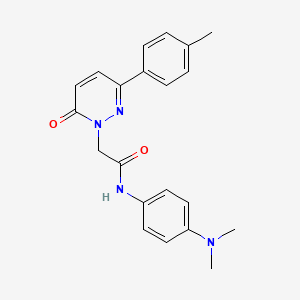
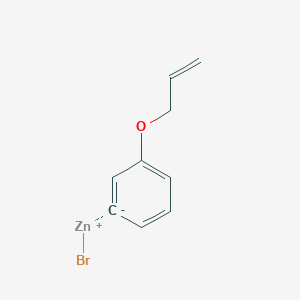
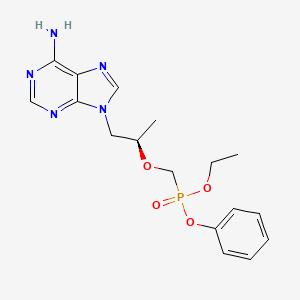
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
